1-(Diethoxyphosphorylmethyl)-4-methylpiperazine
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Overview
Description
1-(Diethoxyphosphorylmethyl)-4-methylpiperazine is an organophosphorus compound characterized by the presence of a diethoxyphosphoryl group attached to a methylpiperazine ring. This compound is part of a broader class of phosphoramidates, which are known for their stability and diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethoxyphosphorylmethyl)-4-methylpiperazine typically involves the reaction of diethyl phosphite with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the diethoxyphosphoryl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(Diethoxyphosphorylmethyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the diethoxy groups with other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions
Major Products
The major products formed from these reactions include phosphonic acids, phosphines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Diethoxyphosphorylmethyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 1-(Diethoxyphosphorylmethyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyphosphoryl group can form stable complexes with metal ions or active sites of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 4-methoxybenzylphosphonate
- Diethyl 4-methylbenzylphosphonate
- Phosphonomethylated acetylfurans
Uniqueness
1-(Diethoxyphosphorylmethyl)-4-methylpiperazine is unique due to its specific structure, which combines a piperazine ring with a diethoxyphosphoryl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H23N2O3P |
---|---|
Molecular Weight |
250.28 g/mol |
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-methylpiperazine |
InChI |
InChI=1S/C10H23N2O3P/c1-4-14-16(13,15-5-2)10-12-8-6-11(3)7-9-12/h4-10H2,1-3H3 |
InChI Key |
AVPYBHBHOVQKMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CN1CCN(CC1)C)OCC |
Origin of Product |
United States |
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